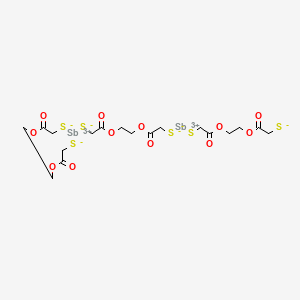
Ethanimidothioic acid, N-(((butylamino)carbonyl)oxy)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanimidothioic acid, N-(((butylamino)carbonyl)oxy)-, methyl ester is a chemical compound known for its diverse applications in various fields. It is a derivative of ethanimidothioic acid and is characterized by the presence of a butylamino group and a methyl ester functional group. This compound is often used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanimidothioic acid, N-(((butylamino)carbonyl)oxy)-, methyl ester typically involves the reaction of ethanimidothioic acid with butylamine and methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of ethanimidothioic acid with butylamine: This step involves the formation of an intermediate compound through the nucleophilic attack of butylamine on ethanimidothioic acid.
Reaction with methyl chloroformate: The intermediate compound is then reacted with methyl chloroformate to form the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of catalysts and solvents may also be employed to enhance the reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethanimidothioic acid, N-(((butylamino)carbonyl)oxy)-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butylamino or methyl ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethanimidothioic acid, N-(((butylamino)carbonyl)oxy)-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as an enzyme inhibitor.
Industry: Utilized in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of ethanimidothioic acid, N-(((butylamino)carbonyl)oxy)-, methyl ester involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Methomyl: A carbamate insecticide with a similar structure but different functional groups.
Carbaryl: Another carbamate insecticide with a different substitution pattern.
Aldicarb: A carbamate insecticide with a similar mechanism of action but different chemical structure.
Uniqueness
Ethanimidothioic acid, N-(((butylamino)carbonyl)oxy)-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its diverse applications in research and industry make it a valuable compound in multiple fields.
Properties
CAS No. |
62490-39-5 |
|---|---|
Molecular Formula |
C8H16N2O2S |
Molecular Weight |
204.29 g/mol |
IUPAC Name |
methyl (1Z)-N-(butylcarbamoyloxy)ethanimidothioate |
InChI |
InChI=1S/C8H16N2O2S/c1-4-5-6-9-8(11)12-10-7(2)13-3/h4-6H2,1-3H3,(H,9,11)/b10-7- |
InChI Key |
DVDRRADVKQOADY-YFHOEESVSA-N |
Isomeric SMILES |
CCCCNC(=O)O/N=C(/C)\SC |
Canonical SMILES |
CCCCNC(=O)ON=C(C)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















